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Compound of Interest

Compound Name: Pentachlorobenzoic acid

Cat. No.: B085945 Get Quote

This guide provides a comprehensive technical overview of pentachlorobenzoic acid (PCBA),

a highly chlorinated aromatic carboxylic acid. Designed for researchers, chemists, and

professionals in drug development and environmental science, this document delves into the

core chemical and physical characteristics of PCBA, its synthesis and reactivity, analytical

methodologies for its detection, and its toxicological and environmental profile. The content

herein is synthesized from established literature and databases to ensure scientific accuracy

and provide actionable insights for laboratory applications.

Molecular Structure and Identification
Pentachlorobenzoic acid is an organic compound characterized by a benzoic acid core where

all five hydrogen atoms on the benzene ring have been substituted with chlorine atoms.[1][2]

This extensive chlorination significantly influences its chemical behavior and physical

properties.

The definitive identification of pentachlorobenzoic acid is established through a combination

of its chemical name, registration numbers, and structural identifiers.

IUPAC Name: 2,3,4,5,6-pentachlorobenzoic acid[3]

CAS Number: 1012-84-6[3]

Molecular Formula: C₇HCl₅O₂[3]
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Synonyms: 2,3,4,5,6-Pentachlorobenzoic acid, Perchlorobenzoic acid[3]

The structural representation provides a clear visualization of the atomic arrangement.

Caption: 2D structure of Pentachlorobenzoic Acid.

Physicochemical Properties
The physical and chemical properties of pentachlorobenzoic acid are largely dictated by its

high degree of chlorination and the presence of the carboxylic acid functional group. These

properties are crucial for understanding its behavior in various chemical and biological systems.

Property Value Source

Molecular Weight 294.3 g/mol [3]

Appearance
White to off-white crystalline

powder
[2][4]

Melting Point
202–206 °C (recrystallized

from 50% aq. methanol)
[5]

241 °C [4]

Boiling Point 292.50 °C [4]

Solubility

Low solubility in water; more

soluble in organic solvents like

ethanol and acetone.

[2][4]

pKa

Data not available, but

expected to be a relatively

strong acid due to the electron-

withdrawing nature of the

chlorine atoms.

LogP (Octanol-Water Partition

Coefficient)
4.6 (Computed) [3]

Note on Physical Constants: There are discrepancies in the reported melting points in the

literature, which may be attributed to the purity of the sample and the method of determination.
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The value of 202-206 °C is reported for the acid recrystallized from aqueous methanol, while a

higher value of 241 °C is also cited.[4][5] It is recommended that experimental determination be

performed on purified samples for accurate characterization.

Synthesis and Reactivity
Synthesis of Pentachlorobenzoic Acid
A common laboratory-scale synthesis of pentachlorobenzoic acid involves the carbonation of

a Grignard reagent prepared from hexachlorobenzene. This method, adapted from Organic

Syntheses, provides a reliable route to the target compound.[5]

Reaction Scheme:

C₆Cl₆ + Mg → C₆Cl₅MgCl C₆Cl₅MgCl + CO₂ → C₆Cl₅CO₂MgCl C₆Cl₅CO₂MgCl + H₃O⁺ →

C₆Cl₅COOH + Mg²⁺ + Cl⁻ + H₂O

Hexachlorobenzene + Mg in dry ether/benzene Formation of Pentachlorophenylmagnesium chloride Reaction with CO2 (dry ice) Acidic Work-up (10% HCl) Filtration and Washing Recrystallization (e.g., from 50% aq. methanol) Pentachlorobenzoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of Pentachlorobenzoic Acid.

Experimental Protocol (Adapted from Organic Syntheses)[5]

Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser and

a dropping funnel, magnesium turnings and hexachlorobenzene are suspended in dry ether.

The mixture is brought to a gentle reflux. A solution of ethylene bromide in dry benzene is

added dropwise over an extended period (e.g., 48 hours) to initiate and sustain the Grignard

reaction.

Carbonation: After the addition of ethylene bromide is complete, the reaction mixture is

cooled to room temperature. Carbon dioxide gas, generated from dry ice, is bubbled through

the stirred mixture for several hours.
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Work-up and Isolation: The reaction is quenched by the slow addition of 10% aqueous

hydrochloric acid until the mixture is acidic. The organic solvents are removed by distillation.

The crude pentachlorobenzoic acid precipitates from the aqueous layer and is collected by

filtration and washed with water.

Purification: The crude acid can be purified by recrystallization from a suitable solvent

system, such as 50% aqueous methanol, to yield the final product.[5] An alternative

purification involves conversion to the ammonium or sodium salt, treatment with activated

carbon, and re-precipitation of the acid.[5]

Chemical Reactivity
The reactivity of pentachlorobenzoic acid is governed by the carboxylic acid group and the

highly chlorinated aromatic ring.

Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the

presence of a base to form the corresponding carboxylate salt.

Esterification: Pentachlorobenzoic acid can be converted to its esters by reaction with an

alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive

acylating agents.[6][7][8] The severe steric hindrance from the ortho-chlorine atoms can

significantly slow the rate of esterification.

Decarboxylation: While benzoic acid itself is relatively stable to heat, the presence of five

electron-withdrawing chlorine atoms can facilitate decarboxylation under certain conditions,

such as in high-temperature water.[9][10] For the analogous pentafluorobenzoic acid,

decarboxylation has been shown to follow first-order kinetics in hydrothermal conditions.[9]

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pentachlorophenyl

ring makes it susceptible to nucleophilic aromatic substitution, although harsh reaction

conditions are typically required. The chlorine atoms can be displaced by strong

nucleophiles.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

pentachlorobenzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b085945?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV5P0890
http://www.orgsyn.org/demo.aspx?prep=CV5P0890
https://www.benchchem.com/product/b085945?utm_src=pdf-body
https://www.benchchem.com/product/b085945?utm_src=pdf-body
https://www.ijstr.org/final-print/feb2020/Solvent-free-Esterification-Of-Substituted-Benzoic-Acids-With-Alcohols-Using-Modified-Montmorillonite-K10-As-Solid-Acid-Catalyst.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Esterification_of_4_Amino_2_chlorobenzoic_Acid.pdf
https://www.masterorganicchemistry.com/reaction-guide/conversion-of-carboxylic-acids-to-esters-using-acid-and-alcohols-fischer-esterification/
https://pubs.acs.org/doi/pdf/10.1021/ie901182y
https://pubmed.ncbi.nlm.nih.gov/20846661/
https://pubs.acs.org/doi/pdf/10.1021/ie901182y
https://www.benchchem.com/product/b085945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For pentachlorobenzoic acid, the molecular ion peak (M⁺) would be

expected at m/z 292, corresponding to the molecular formula C₇HCl₅O₂. Due to the isotopic

abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic

pattern of peaks.

Expected Fragmentation Pattern:

Loss of a chlorine atom (-Cl): A peak at M-35.

Loss of the carboxyl group (-COOH): A peak at M-45.

Loss of carbon monoxide from the acylium ion: Subsequent fragmentation of the [M-OH]⁺ or

[M-Cl]⁺ ions.

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z

294, a second highest at 277, and a third highest at 292.[3]

Infrared (IR) Spectroscopy
The IR spectrum of pentachlorobenzoic acid will show characteristic absorption bands for the

functional groups present.

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹,

characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of

1720-1680 cm⁻¹.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹,

corresponding to the C-Cl bonds.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the absence of any protons on the aromatic ring, the ¹H NMR spectrum of

pentachlorobenzoic acid is expected to be very simple, showing only a single, broad signal

for the acidic proton of the carboxylic acid group. The chemical shift of this proton will be

highly dependent on the solvent and concentration, but it is typically found downfield (>10

ppm).

¹³C NMR: The ¹³C NMR spectrum will be more informative. It is expected to show signals for

the seven carbon atoms. The carbonyl carbon will appear significantly downfield (typically

>165 ppm). The five aromatic carbons will have distinct chemical shifts influenced by the

chlorine substituents. Based on data for related chlorobenzoic acids, the carbon bearing the

carboxyl group is expected to be in the range of 130-135 ppm, while the chlorinated carbons

will appear in a similar or slightly downfield region.[12]

Analytical Methods for Detection
The detection and quantification of pentachlorobenzoic acid, particularly in environmental

matrices, require sensitive and selective analytical methods. High-performance liquid

chromatography (HPLC) and gas chromatography (GC) are the most common techniques

employed.
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Water or Soil Sample

Solid-Phase Extraction (SPE) or Solvent Extraction

Sample Cleanup

Derivatization (for GC)

HPLC-UV/MSGC-MS/ECD

Quantification using Calibration Standards

Confirmation of Identity

Click to download full resolution via product page

Caption: General workflow for the analysis of Pentachlorobenzoic Acid in environmental

samples.

High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a powerful

technique for the analysis of pentachlorobenzoic acid in aqueous samples.
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Conceptual HPLC-UV Protocol:

Sample Preparation: For water samples, acidification to pH 2-3 followed by solid-phase

extraction (SPE) using a C18 cartridge is a common pre-concentration and cleanup step.

The analyte is then eluted with a suitable organic solvent.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and

acetonitrile or methanol.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength corresponding to the absorbance maximum of

pentachlorobenzoic acid (typically in the range of 230-240 nm).

Quantification: A calibration curve is generated using standards of known concentrations.

Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture

detector (ECD), offers high sensitivity and selectivity for the analysis of chlorinated compounds.

Conceptual GC-MS Protocol:

Sample Preparation and Derivatization: For analysis by GC, the polar carboxylic acid group

must be derivatized to a more volatile form, typically an ester (e.g., methyl ester). This can

be achieved by reaction with diazomethane, BF₃/methanol, or other methylating agents. The

derivatized analyte is then extracted into an organic solvent.

Chromatographic Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium or hydrogen.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b085945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature Program: An optimized temperature gradient to ensure good separation from

matrix interferences.

Injection: Splitless injection for trace analysis.

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high selectivity and

sensitivity, monitoring the characteristic ions of the pentachlorobenzoic acid ester.

Toxicology and Environmental Fate
Toxicological Profile
Pentachlorobenzoic acid is classified as toxic if swallowed.[3] The GHS hazard statements

include H301 (Toxic if swallowed) and H413 (May cause long lasting harmful effects to aquatic

life).[3] As with many persistent organic pollutants, there are concerns about its potential for

bioaccumulation due to its high lipophilicity (high LogP value). Specific LD50 data for

pentachlorobenzoic acid is not readily available in the searched sources, but for related

compounds like pentachlorophenol, the acute oral LD50 in mice is in the range of 117-177

mg/kg.[13]

Environmental Persistence and Degradation
The high degree of chlorination in pentachlorobenzoic acid makes it resistant to

environmental degradation. Its persistence is a significant environmental concern.

Biodegradation: The biodegradation of highly chlorinated aromatic compounds is generally a

slow process. Microbial degradation pathways for other chlorobenzoic acids have been

studied and often involve initial reductive or oxidative dehalogenation steps, followed by ring

cleavage.[14][15][16][17]

Photodegradation: In the presence of sunlight, photodegradation can be a potential pathway

for the breakdown of chlorinated aromatic compounds in the environment.

Due to its stability and potential for long-range environmental transport, pentachlorobenzoic
acid is a compound that requires careful handling and disposal to minimize its environmental

impact.

Conclusion
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Pentachlorobenzoic acid is a molecule with distinct properties conferred by its perchlorinated

aromatic structure. Its synthesis, while requiring specific conditions, is well-established. The

analysis of this compound relies on modern chromatographic techniques, and an

understanding of its spectroscopic characteristics is key to its unambiguous identification. From

an environmental and toxicological standpoint, its persistence and toxicity warrant careful

consideration in its application and disposal. This guide serves as a foundational resource for

scientific professionals working with this and related halogenated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

2. CAS 1012-84-6: Pentachlorobenzoic acid | CymitQuimica [cymitquimica.com]

3. Pentachlorobenzoic acid | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. solubilityofthings.com [solubilityofthings.com]

5. Organic Syntheses Procedure [orgsyn.org]

6. ijstr.org [ijstr.org]

7. benchchem.com [benchchem.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. pubs.acs.org [pubs.acs.org]

10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

12. faculty.fiu.edu [faculty.fiu.edu]

13. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the
mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b085945?utm_src=pdf-body
https://www.benchchem.com/product/b085945?utm_src=pdf-custom-synthesis
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000438
https://cymitquimica.com/cas/1012-84-6/
https://pubchem.ncbi.nlm.nih.gov/compound/Pentachlorobenzoic-acid
https://www.solubilityofthings.com/23456-pentachlorobenzoic-acid
http://www.orgsyn.org/demo.aspx?prep=CV5P0890
https://www.ijstr.org/final-print/feb2020/Solvent-free-Esterification-Of-Substituted-Benzoic-Acids-With-Alcohols-Using-Modified-Montmorillonite-K10-As-Solid-Acid-Catalyst.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Esterification_of_4_Amino_2_chlorobenzoic_Acid.pdf
https://www.masterorganicchemistry.com/reaction-guide/conversion-of-carboxylic-acids-to-esters-using-acid-and-alcohols-fischer-esterification/
https://pubs.acs.org/doi/pdf/10.1021/ie901182y
https://pubmed.ncbi.nlm.nih.gov/20846661/
https://pubmed.ncbi.nlm.nih.gov/20846661/
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://faculty.fiu.edu/~wnuk/Publications-pdf%20files/12.pdf
https://pubmed.ncbi.nlm.nih.gov/4082204/
https://pubmed.ncbi.nlm.nih.gov/4082204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans:
proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to Pentachlorobenzoic
Acid: Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085945#pentachlorobenzoic-acid-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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